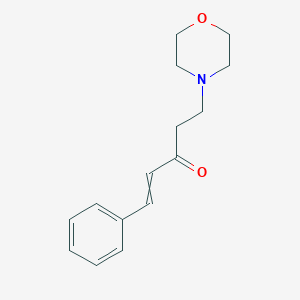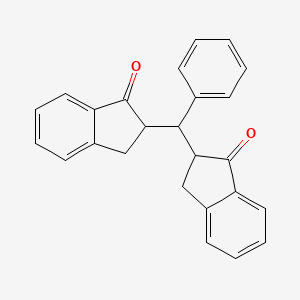
2,2'-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) is an organic compound that belongs to the class of indenones It is characterized by the presence of a phenylmethylene group attached to two 2,3-dihydro-1H-inden-1-one units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) typically involves the condensation of 2,3-dihydro-1H-inden-1-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol as the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and indenone units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or aminated derivatives, depending on the substituents used.
Aplicaciones Científicas De Investigación
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: A simpler analog with a single indenone unit.
2,3-Dihydro-1H-inden-1-one: The parent compound used in the synthesis of 2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one).
Benzylideneindanones: Compounds with similar structural motifs but different substituents.
Uniqueness
2,2’-(Phenylmethylene)di(2,3-dihydro-1H-inden-1-one) is unique due to its dual indenone structure linked by a phenylmethylene group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
81977-67-5 |
|---|---|
Fórmula molecular |
C25H20O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-[(3-oxo-1,2-dihydroinden-2-yl)-phenylmethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C25H20O2/c26-24-19-12-6-4-10-17(19)14-21(24)23(16-8-2-1-3-9-16)22-15-18-11-5-7-13-20(18)25(22)27/h1-13,21-23H,14-15H2 |
Clave InChI |
GBILGRFTRQJNGD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C21)C(C3CC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


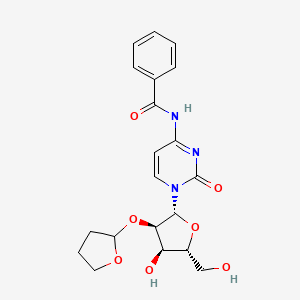
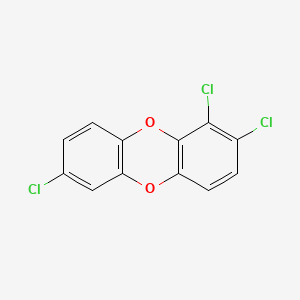
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
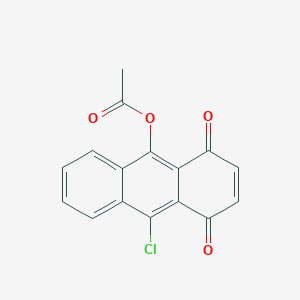
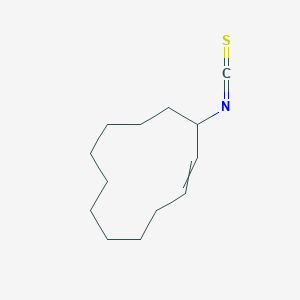

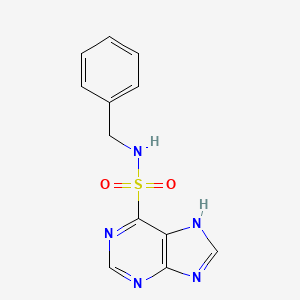
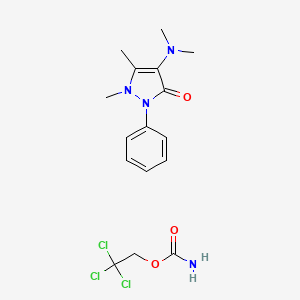
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
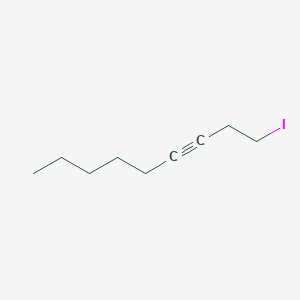
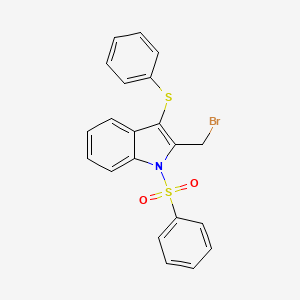
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
